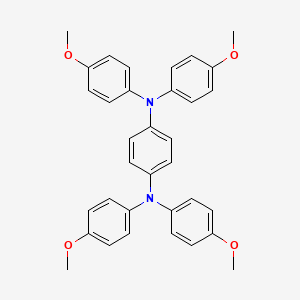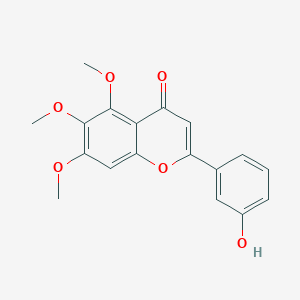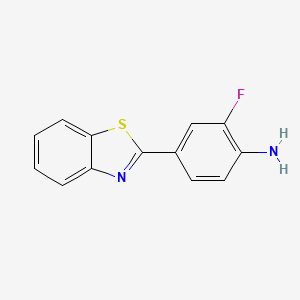![molecular formula C9H10O2 B14252753 (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione CAS No. 472975-02-3](/img/structure/B14252753.png)
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,6R,8R)-Tricyclo[4300~3,8~]nonane-4,5-dione is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by oxidation to introduce the dione functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Applications De Recherche Scientifique
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3R,4R,5R,6R,7R,9R)-2,2,6,7-Tetramethyl-9-(3-methylbenzyl)-8,10-dioxatricyclo[5.2.1.0~1,5~]decane-3,4-diol
- Disodium (1R,3R,6R,8R,9R,10R,12R,15R,17R)-8,17-bis(6-amino-9H-purin-9-yl)-3,12-disulfanyl-2,4,7,
Uniqueness
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione is unique due to its specific tricyclic structure and the presence of the dione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
472975-02-3 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(1R,3R,6R,8R)-tricyclo[4.3.0.03,8]nonane-4,5-dione |
InChI |
InChI=1S/C9H10O2/c10-8-6-2-4-1-5(6)3-7(4)9(8)11/h4-7H,1-3H2/t4-,5-,6-,7-/m1/s1 |
Clé InChI |
IEBXBLFYIBAZNA-DBRKOABJSA-N |
SMILES isomérique |
C1[C@@H]2C[C@@H]3[C@H]1C[C@H]2C(=O)C3=O |
SMILES canonique |
C1C2CC3C1CC2C(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![4-[(2-Amino-7H-purin-6-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B14252697.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)
![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)

![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)


![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
